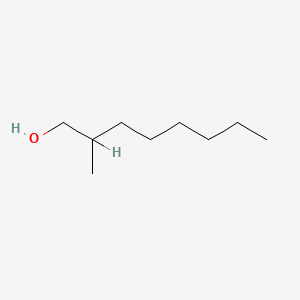

2-Methyloctan-1-ol

描述

Chirality and Stereoisomerism of 2-Methyloctan-1-ol in Research

The molecular structure of this compound features a chiral center at the second carbon atom, the point of methyl group attachment. This gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol. Chirality is a fundamental concept in stereochemistry, studying the spatial arrangement of atoms in molecules. pearson.comscribd.com The distinct three-dimensional configurations of these enantiomers can lead to different biological activities and interactions, a crucial aspect in fields like pharmacology and materials science. pearson.com

The separation and analysis of these stereoisomers are often achieved using techniques like capillary gas chromatography with chiral stationary phases. researchgate.net The absolute configuration of each enantiomer can be determined through methods such as NMR analysis. researchgate.net The study of such chiral molecules is essential for developing new synthetic methodologies and understanding the mechanisms of chiral induction in chemical reactions. scbt.com

Significance of Branched-Chain Alcohols in Chemical Research

Branched-chain alcohols, a class of compounds to which this compound belongs, exhibit a range of properties that make them valuable in various research and industrial applications. exxonmobilchemical.com Compared to their linear counterparts, branched-chain alcohols often have lower pour points, which prevents the formation of gels and waxes, thereby facilitating their processing. exxonmobilchemical.comexxonmobilchemical.com Their branched structure also contributes to the superior wetting power of surfactants derived from them. exxonmobilchemical.com

In the context of materials science, the branched nature of these alcohols can influence the properties of polymers and other materials. For instance, the branched structure of 2-methylpropan-1-ol (isobutanol) leads to the formation of bulkier oligomers with lower flow capacity compared to its linear isomer, butan-1-ol. scielo.br This characteristic can be leveraged to modify the viscosity and other rheological properties of materials.

Furthermore, branched-chain higher alcohols (BCHAs), such as isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol, are of significant interest as potential next-generation biofuels. researchgate.netasm.org They possess higher energy density, lower hygroscopicity, and greater compatibility with existing fuel infrastructure compared to ethanol (B145695). researchgate.netasm.org Research is actively exploring the microbial production of these alcohols through metabolic engineering and synthetic biology as a more sustainable alternative to fossil fuels. researchgate.netresearchgate.netnih.gov

The influence of branched-chain alcohols on the self-assembly of surfactants is another area of active investigation. Studies have shown that the addition of branched-chain alcohols can significantly decrease the surface tension of surfactant solutions. sioc-journal.cn This effect is attributed to the increased hydrophobic chain density at the air/solution interface. sioc-journal.cn

Historical Perspectives on this compound Research and Related Compounds

Historically, research on branched-chain alcohols has been driven by their diverse applications. Early studies focused on their synthesis and characterization. For instance, the preparation of 2-methylpropan-1-ol from methanal using a Grignard reagent like isopropyl magnesium bromide has been a known synthetic route. tardigrade.in Another approach involves the synthesis from H2-CO synthesis gas over specific catalysts. rsc.org

The investigation of branched-chain alcohols in natural products has also been a long-standing area of research. For example, 2-methylbutan-1-ol has been identified as a metabolite in Saccharomyces cerevisiae and has been reported in various organisms, including Francisella tularensis and Camellia sinensis. nih.gov Similarly, this compound itself has been reported in Ruta chalepensis. nih.gov

More recent research has focused on the specific roles of enantiomers of branched-chain alcohols and their derivatives. For example, a study on the alarm pheromones of the little fire ant, Wasmannia auropunctata, revealed that the ants were preferentially attracted to the (S)-enantiomers of certain alkyl pyrazines, which were synthesized from (S)-2-methylbutan-1-ol. nih.gov This highlights the importance of stereochemistry in chemical ecology.

The development of analytical techniques has been crucial in advancing the understanding of these compounds. The use of infrared spectroscopy, for instance, allows for the identification of functional groups and the fingerprinting of specific molecules like 2-methylpropan-1-ol. docbrown.info

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVGCQGTEINVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862425 | |

| Record name | 2-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-81-5 | |

| Record name | 2-Methyloctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT7336DZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyloctan 1 Ol

Enantioselective Synthesis of (S)- and (R)-2-Methyloctan-1-ol

The generation of single enantiomers of 2-methyloctan-1-ol is crucial for various applications where stereochemistry dictates function. The following sections detail prominent and effective strategies for achieving high enantiomeric purity.

Kinetic resolution is a widely used method for separating racemic mixtures by exploiting the different reaction rates of enantiomers with a chiral catalyst or reagent. Lipase-catalyzed enantioselective acylation is a particularly effective technique for resolving racemic primary alcohols like this compound.

Research into the enantioselectivity of lipases from Pseudomonas cepacia (such as Amano PS) has demonstrated their effectiveness in resolving primary 2-methyl-substituted alcohols. rsc.orgrsc.org In these enzymatic transesterification reactions, vinyl acetate (B1210297) is commonly used as an acyl donor in an organic solvent. The lipase (B570770) preferentially acylates one enantiomer, allowing for the separation of the faster-reacting acetate from the unreacted, slower-reacting alcohol. For the class of 2-methylalkan-1-ols, which includes this compound, these lipases exhibit moderate but effective enantioselectivity, typically with enantiomeric ratios (E-values) of approximately 10. rsc.org Higher E-values, indicating better separation, have been observed for related structures like 3-aryl-2-methylpropan-1-ols. rsc.orgrsc.org

| Substrate Class | Enzyme | Acyl Donor | Typical Enantiomeric Ratio (E-value) | Reference |

|---|---|---|---|---|

| 2-Methylalkan-1-ols | Pseudomonas cepacia Lipase (PFL, Amano PS) | Vinyl Acetate | ~10 | rsc.org |

| 3-Aryl-2-methylpropan-1-ols | Pseudomonas cepacia Lipase | Vinyl Acetate | >100 | rsc.org |

| 3-Cycloalkyl-2-methylpropan-1-ols | Pseudomonas cepacia Lipase | Vinyl Acetate | ~20 | rsc.org |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Iridium-based catalysts have been successfully employed for the β-methylation of primary alcohols using methanol (B129727) as both a solvent and a C1 source. lookchem.com Highly efficient N-heterocyclic carbene (NHC)-iridium complexes can catalyze the methylation of alcohols at low catalyst loadings. lookchem.com This method allows for the direct synthesis of this compound from heptan-1-ol. The reaction proceeds via a "borrowing hydrogen" mechanism, where the primary alcohol is temporarily oxidized to an aldehyde, which then undergoes an aldol-type condensation with a formaldehyde (B43269) equivalent derived from methanol, followed by hydrogenation steps to yield the methylated alcohol.

| Catalyst Type | Methylating Agent | Key Feature | Reference |

|---|---|---|---|

| NHC-Iridium Complex | Methanol | High efficiency at low catalyst loadings | lookchem.com |

| [Cp*Ir(2,2′-bpyO)(OH)][Na] | Methanol | Leverages methanol as both solvent and methylating agent | vulcanchem.com |

Proton NMR data for the resulting this compound confirms its structure, with characteristic signals for the methyl and methylene (B1212753) protons. whiterose.ac.uk

The synergistic combination of palladium catalysts and Brønsted acids has emerged as a powerful tool for various asymmetric transformations, including the synthesis of chiral molecules. organic-chemistry.org This dual catalytic system enables reactions that are difficult to achieve with either catalyst alone. acs.org In these systems, the Brønsted acid, often a chiral phosphoric acid (CPA), can act as a co-catalyst, activating substrates through protonation or hydrogen bonding. nih.govnih.gov Simultaneously, the palladium complex, often coordinated with chiral ligands, orchestrates the key bond-forming steps. organic-chemistry.org

This cooperative catalysis is particularly effective in diastereoselective and enantioselective reactions, such as allylic substitutions and cyclizations, leading to products with high stereocontrol. organic-chemistry.orgacs.org For instance, in the synthesis of chiral isoindolines, synergistic palladium and Brønsted acid catalysis facilitates a diastereoselective cyclization with high yields and diastereomeric ratios exceeding 20:1. organic-chemistry.org Although a direct application to this compound synthesis is not prominently documented, the principles are broadly applicable to the synthesis of chiral alcohols from prochiral precursors like allylic alcohols, where the CPA can activate the alcohol for oxidative addition to the palladium center. nih.gov

Diastereoselective methods utilize a chiral auxiliary to control the formation of a new stereocenter. The auxiliary is later removed, yielding the enantiomerically pure product. A robust synthesis of both (S)- and (R)-2-methyloctan-1-ol has been achieved using an Evans oxazolidinone auxiliary. mdpi.comnih.gov

The synthesis of (S)-2-methyloctan-1-ol begins with the acylation of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one with octanoyl chloride. mdpi.com The resulting N-acyloxazolidinone undergoes diastereoselective methylation to introduce the methyl group at the C2 position. The final step is the reductive cleavage of the chiral auxiliary with a reducing agent like lithium aluminum hydride (LiAlH₄), which furnishes (S)-2-methyloctan-1-ol in high yield (80%) and excellent enantiomeric excess (95.0% ee). mdpi.comnih.gov A similar sequence starting with a different diastereomer of the N-acyloxazolidinone intermediate yields (R)-2-methyloctan-1-ol with 80% yield and 99.5% ee. mdpi.comnih.gov

| Target Enantiomer | Chiral Auxiliary | Key Steps | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-2-Methyloctan-1-ol | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | Acylation, Diastereoselective Methylation, Reduction with LiAlH₄ | 80% | 95.0% | mdpi.comnih.gov |

| (R)-2-Methyloctan-1-ol | (4R,5S)-4-methyl-3-((R)-2-methyloctanoyl)-5-phenyloxazolidin-2-one | Reduction with LiAlH₄ | 80% | 99.5% | mdpi.comnih.gov |

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net These compounds, such as carbohydrates, amino acids, and terpenes, contain existing stereocenters that can be incorporated into the target molecule.

For the synthesis of chiral 2-methyl substituted alcohols, precursors like (S)-2-methylbutan-1-ol and citronellol (B86348) are valuable starting points from the chiral pool. chim.itacs.org For example, (S)-2-methylbutan-1-ol has been used as a chiral starting material in a highly diastereoselective synthesis of natural products. chim.it Citronellol, which is available in both (R) and (S) forms, is another key resource for transferring methyl-bearing stereogenic centers into target molecules. acs.org The synthesis of complex chiral amines has been demonstrated starting from chiral-pool molecules like (−)-β-citronellol, showcasing how the inherent chirality of the terpene can be leveraged to construct new chiral building blocks. nih.gov This strategy avoids the need for de novo creation of the stereocenter, relying instead on the stereochemistry provided by nature.

Asymmetric Catalysis in this compound Synthesis

Novel Synthetic Routes to this compound and its Analogs

Recent advancements in organic synthesis have opened new avenues for the efficient construction of complex molecules like this compound. These methods offer improvements in atom economy, selectivity, and scalability over traditional approaches.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. scielo.br These reactions are advantageous for creating libraries of structurally diverse compounds and for reducing waste by minimizing intermediate isolation steps. scielo.br

One novel approach adaptable for the synthesis of branched alcohol derivatives is the visible-light-induced photoredox three-component reaction. acs.org This method can involve the reaction of radical precursors, such as α-acyloxy-N-heterocycles, with radical trapping agents like olefins and a nucleophilic quencher, such as an alcohol, to form complex branched ethers. acs.orgresearchgate.net While not a direct synthesis of this compound, this radical-polar crossover reaction provides a framework for accessing its analogs by functionalizing an alkene structure. acs.org The process is notable for its mild reaction conditions, often proceeding at room temperature under blue light irradiation. acs.org

Another relevant strategy is the manganese-catalyzed α-alkylation of ketones with primary alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde. This intermediate then undergoes an aldol (B89426) condensation with a ketone, followed by hydrogenation of the resulting α,β-unsaturated ketone to yield a β-branched carbonyl compound. beilstein-journals.org By selecting appropriate starting materials, this method could be adapted to construct the carbon skeleton required for this compound.

Catalytic hydrogenation is a cornerstone of industrial alcohol production, valued for its efficiency and clean reaction profile. For the synthesis of this compound, this typically involves the hydrogenation of the corresponding aldehyde, 2-methyloctanal (B1594714). This precursor can be formed through methods like the aldol condensation of propanal and heptanal, followed by dehydration. A similar industrial process is used to prepare 2-methyl-1-pentanol, which involves the aldol condensation of propionaldehyde (B47417) and subsequent hydrogenation of the resulting 2-methyl-2-pentenal. nih.gov

The hydrogenation step is commonly performed using metal catalysts such as palladium on carbon (Pd/C), platinum-based catalysts, or Raney nickel. The reaction is carried out under a hydrogen atmosphere, with pressures ranging from 1 to 10 atm and temperatures typically between 25°C and 60°C. This method is highly scalable and environmentally friendly, with water being the only significant byproduct.

A related advanced method is the Guerbet reaction, which can synthesize branched alcohols from smaller primary alcohols. mdpi.com The reaction of methanol and ethanol (B145695) mixtures over specific catalysts can produce iso-butanol, with byproducts including 2-methylbutan-1-ol. mdpi.comrsc.org This indicates the potential for C-C bond formation and chain branching, which could be tailored for the synthesis of this compound from smaller alcohol precursors.

| Parameter | Typical Conditions for Catalytic Hydrogenation |

| Precursor | 2-Methyloctanal |

| Catalysts | Palladium on carbon (Pd/C), Platinum (Pt), Raney Nickel |

| Solvents | Ethanol, Methanol |

| H₂ Pressure | 1–10 atm |

| Temperature | 25–60 °C |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to produce high-purity chiral compounds. Enzymes like dehydrogenases, reductases, and lipases are particularly useful. metu.edu.truniovi.es Dehydrogenases, for instance, are widely used for the asymmetric reduction of carbonyl groups to form chiral alcohols. metu.edu.tr

The synthesis of optically active this compound or its derivatives can be achieved through the enantioselective reduction of a prochiral ketone or the kinetic resolution of the racemic alcohol. A well-documented analogous process is the chemoenzymatic synthesis of (R)-(+)-2-methylbutan-1-ol, a chiral building block for pheromones. researchgate.net This synthesis employs baker's yeast (Saccharomyces cerevisiae) for the key reduction step, highlighting the utility of whole-cell biocatalysts in generating chiral alcohols. researchgate.net Carbonyl reductases from various microorganisms are known to prepare optically active alcohols from corresponding carbonyl compounds. metu.edu.tr

Lipases, such as Candida antarctica lipase B (CAL-B), are effective for the kinetic resolution of racemic alcohols, allowing for the separation of enantiomers by selectively acylating one. uniovi.es This approach could be applied to a racemic mixture of this compound to isolate a single enantiomer.

| Enzymatic Method | Application to this compound Synthesis | Enzyme Type |

| Asymmetric Reduction | Reduction of 2-methyloctan-2-one to a chiral alcohol derivative | Dehydrogenase, Reductase metu.edu.tr |

| Kinetic Resolution | Separation of (R)- and (S)-2-methyloctan-1-ol enantiomers | Lipase (e.g., CAL-B) uniovi.es |

| Whole-Cell Bioreduction | Enantioselective synthesis from a precursor | Baker's Yeast (S. cerevisiae) researchgate.net |

Optimization of Reaction Conditions for this compound Production

Maximizing the yield and selectivity of this compound synthesis requires careful optimization of various reaction parameters. The interplay between temperature, catalyst choice, and the solvent medium is critical for achieving desired outcomes.

Temperature is a critical parameter in alcohol synthesis, directly influencing reaction rates and catalyst activity. In the Guerbet reaction for producing higher alcohols like iso-butanol, ethanol conversion significantly increases at temperatures above 150°C. rsc.org For instance, using a hydrotalcite-based catalyst, ethanol conversion rose from 76.6% at 300°C to 91.7% at 400°C, although selectivity towards the desired iso-butanol decreased. rsc.org This demonstrates a common trade-off where higher temperatures favor conversion but may reduce selectivity due to side reactions. In the dehydration of 2-methylbutan-1-ol, increasing the temperature from 240°C to 260°C dramatically increased alcohol conversion from 5-6% to 80-85%. google.com

The choice of catalyst is equally crucial. In the esterification of maleic anhydride (B1165640) with various butanols, including 2-methylpropan-1-ol, phosphotungstic acid was found to be the most active catalyst compared to sulfuric acid, an ion exchange resin, and tetrabutyl zirconate. pan.pl In bimetallic catalyst systems for the Guerbet reaction, a Ni₉₉Pt₁/C catalyst showed superior performance in producing iso-butanol compared to copper- or iron-based catalysts. mdpi.com The addition of even small amounts of a second metal can significantly alter the electronic structure and, therefore, the catalytic activity and product selectivity. mdpi.com

Table: Effect of Temperature on Alcohol Conversion Data adapted from analogous alcohol synthesis reactions.

| Reaction | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Ethanol to Iso-butanol rsc.org | Pt-hydrotalcite | 300 | 76.6 | 13.4 |

| Ethanol to Iso-butanol rsc.org | Pt-hydrotalcite | 400 | 91.7 | 8.3 |

| 2-Methylbutan-1-ol Dehydration google.com | Not specified | 240 | 5-6 | - |

| 2-Methylbutan-1-ol Dehydration google.com | Not specified | 260 | 80-85 | 59 (towards 2-methylbut-2-ene) |

The reaction medium can profoundly influence reaction kinetics and outcomes. Solvent properties such as polarity, polarizability, and hydrogen bonding capacity can stabilize or destabilize reactants, intermediates, and transition states. researchgate.net In a study of a nucleophilic substitution reaction, the reaction rate was significantly affected by the solvent composition, with rates in pure solvents following the order: 2-methylpropan-2-ol > dimethyl sulfoxide (B87167) > 2-propanol > hexane (B92381) > benzene. researchgate.net

The dipolarity/polarizability of the medium was found to have a positive effect on the reaction rate by stabilizing the zwitterionic character of the intermediate. researchgate.net Similarly, the hydrogen bond accepting ability of the solvent can stabilize the activated complex, thereby increasing the reaction rate. researchgate.net For the synthesis of this compound via hydrogenation, solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and the hydrogen gas, facilitating interaction with the solid catalyst surface. Engineering the reaction medium, for instance by using co-solvent systems, can improve phase separation and product recovery in certain syntheses.

Chemical Reactivity and Derivatization of 2 Methyloctan 1 Ol in Research

Oxidation Pathways and Products of 2-Methyloctan-1-ol

As a primary alcohol, this compound can undergo oxidation to yield two principal products: an aldehyde under mild conditions, and a carboxylic acid upon more vigorous or complete oxidation. chegg.comstackexchange.com

The initial oxidation product is 2-methyloctanal (B1594714). chegg.comlookchem.com This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of (S)-2-methyloctan-1-ol to 2-methyloctanoic acid has been accomplished using tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst with N-methylmorpholine N-oxide (NMO) as the co-oxidant. mdpi.com This represents a modern and selective method for this conversion.

Further oxidation of the intermediate aldehyde, or direct, more forceful oxidation of the alcohol, yields 2-methyloctanoic acid. lookchem.comnih.gov Classic methods, such as using potassium dichromate in an acidic solution, are effective for converting primary alcohols into carboxylic acids. stackexchange.com The reaction proceeds through a chromate (B82759) ester intermediate, which first oxidizes the alcohol to an aldehyde. The aldehyde is then hydrated to a geminal diol, which is subsequently oxidized by another equivalent of the oxidizing agent to the final carboxylic acid. stackexchange.com

Table 1: Oxidation Reactions of this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Mild Oxidizing Agents (e.g., PCC, DMP) | 2-Methyloctanal | chegg.comlookchem.com |

| This compound | Strong Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄) | 2-Methyloctanoic Acid | stackexchange.comlookchem.com |

| (S)-2-Methyloctan-1-ol | TPAP, NMO | (S)-2-Methyloctanoic Acid | mdpi.com |

Reduction Reactions of this compound Derivatives

The derivatives of this compound, primarily its oxidation products, can be reduced back to the parent alcohol. The reduction of 2-methyloctanoic acid is a known synthetic route to produce this compound. ontosight.ai

A specific, high-yield method involves the reduction of (2S)-2-methyloctanoic acid using the powerful reducing agent lithium aluminium hydride (LiAlH₄) in an ether solvent, which produces (2S)-2-methyloctan-1-ol. molaid.com Similarly, esters of related 2-methylalkanoic acids can be reduced to their corresponding 2-methyl-1-alkanols. diva-portal.org

The aldehyde derivative, 2-methyloctanal, can also be readily reduced. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride are effective for converting aldehydes to primary alcohols.

Table 2: Reduction of this compound Derivatives This table is interactive. Click on the headers to sort.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Methyloctanoic Acid | Strong Reducing Agents (e.g., LiAlH₄) | This compound | ontosight.ai |

| (2S)-2-Methyloctanoic Acid | Lithium aluminium hydride (LiAlH₄) | (2S)-2-Methyloctan-1-ol | molaid.com |

| 2-Methyloctanal | Sodium borohydride (NaBH₄) or LiAlH₄ | This compound |

Functionalization Strategies for this compound

The hydroxyl group of this compound can act as a nucleophile in esterification reactions with carboxylic acids or their derivatives. This reaction is a cornerstone for producing advanced functional materials. A significant application is the use of (S)-2-methyloctan-1-ol in the synthesis of chiral liquid crystals. scielo.brsbfisica.org.br By incorporating the chiral 2-methyloctyl moiety into a mesogenic (liquid-crystal-forming) core structure, new materials with specific ferroelectric properties can be designed. scielo.br

The reaction typically follows the Fischer esterification mechanism, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. rsc.org Furthermore, reactions with anhydrides, like the esterification of the similar alcohol 2-methylpropan-1-ol with maleic anhydride (B1165640), are used to produce materials like dibutyl maleate, which functions as a plasticizer. pan.plresearcher.life Lipase-catalyzed esterification of this compound with fatty acids is also a documented transformation, highlighting a biocatalytic route to ester synthesis. biosynth.com

The conversion of this compound to ethers can be achieved through several synthetic routes. A common laboratory method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another route is the acid-catalyzed dehydration of the alcohol, which, if intermolecular, can lead to the formation of a symmetrical ether, di(2-methyloctyl) ether. evitachem.com

Direct amidation starting from an alcohol is not a standard transformation. However, functionalization leading to nitrogen-containing compounds can be achieved through multi-step pathways. The alcohol can first be converted into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amine. The resulting amine can subsequently be acylated to form an amide. Alternatively, the oxidation of this compound to 2-methyloctanal provides an entry point for reductive amination, where the aldehyde reacts with an amine in the presence of a reducing agent to form a new C-N bond.

This compound as a Versatile Chemical Building Block

The reactivity and defined stereochemistry of this compound make it a valuable chiral building block for the synthesis of complex organic molecules. Its derivatives are key intermediates in the assembly of larger, structurally intricate compounds.

Research has shown that this compound is a precursor for a variety of complex downstream products. lookchem.com Examples include its use in the synthesis of substituted phenols, such as (+)-4-(2-methyloctanoyl)-phenol, and elaborate glycerol-based lipids like 1-O-benzyl-3-O-(heptadec-16-en-1-yl)-2-O-[(10RS)-10-methylhexadecyl]-sn-glycerol. lookchem.com These syntheses leverage the carbon backbone of this compound as a foundational component.

Furthermore, chiral (S)-2-methyloctan-1-ol was utilized in a synthetic sequence to prepare (S)-2-methyloctanoic acid, which was then used as a standard to determine the absolute configuration of a natural product isolated from the marine cyanobacterium Moorea bouillonii. mdpi.com This highlights its role as a reference compound and synthetic tool in the field of natural product chemistry. Its incorporation into tolane-based structures to create novel liquid crystals further underscores its utility in constructing complex, functional molecules. scielo.br

Role in Liquid Crystal Synthesis

Chirality is a fundamental requirement for the development of ferroelectric liquid crystals (FLCs), which are valued for their fast switching times in electro-optical display technologies. The introduction of a chiral center into a liquid crystalline molecule can disrupt the achiral smectic C (SmC) phase, leading to the formation of a chiral smectic C (SmC*) phase, which exhibits spontaneous polarization. (S)-2-Methyloctan-1-ol is a commercially available and conventionally used chiral starting material for the synthesis of such advanced materials. scielo.brresearchgate.net

The primary role of this compound in this context is to serve as a chiral tail that is attached to a rigid, calamitic (rod-shaped) mesogenic core. The derivatization typically involves the esterification or etherification of the hydroxyl group of this compound with a suitable functional group on the mesogenic core, such as a carboxylic acid or a phenol. This process effectively transfers the chirality of the alcohol to the final liquid crystal molecule.

Research has shown that the structure of the chiral tail, including the position of the chiral center and the length of the alkyl chain, significantly influences the mesomorphic properties of the resulting material, such as the type of liquid crystal phases observed and their temperature ranges. For instance, the use of chiral alcohols like (S)-2-methyloctan-1-ol is a strategy to induce ferroelectricity in smectic C liquid crystals. scielo.br While specific studies detailing the synthesis of liquid crystals directly from this compound are not extensively publicized, its role is well-established by analogy with similar chiral alcohols. For example, novel liquid crystalline ester imides and thioimides exhibiting SmC* phases have been synthesized using chiral alcohols like (R)-octan-2-ol, demonstrating a common synthetic strategy. researchgate.net

Interactive Table:

Table 1: Application of this compound Analogues in Liquid Crystal Synthesis| Chiral Alcohol Precursor | Mesogenic Core Type | Resulting Liquid Crystal Phase(s) | Reference |

|---|---|---|---|

| (S)-2-Methyloctan-1-ol | Tolanbenzoate | N, SmA, SmC (Ferroelectric) | scielo.br |

| (R)-Octan-2-ol | Biphenyl Ester Imide | SmA, SmC* | researchgate.net |

Precursor for Pheromone Synthesis

The precise stereochemistry of insect pheromones is often critical to their biological activity. Chiral alcohols like this compound are valuable precursors in the enantioselective synthesis of these complex natural products. The synthesis of the contact pheromone of the Western Flower Thrips (Frankliniella occidentalis), identified as 7-methyltricosane, provides a clear example of the utility of both (R)- and (S)-2-methyloctan-1-ol. nih.govresearchgate.net

In a multi-step synthesis, the chiral center of the target pheromone is established using the corresponding enantiomer of this compound as the starting material. The synthesis involves the conversion of the primary alcohol into a more reactive leaving group, typically a bromide, followed by coupling reactions to build the long carbon chain of the pheromone. nih.gov

The key steps in the synthesis of (R)-7-methyltricosane from (R)-2-methyloctan-1-ol are as follows: nih.gov

Bromination: The hydroxyl group of (R)-2-methyloctan-1-ol is converted to a bromide using an Appel reaction with tetrabromomethane (CBr4) and triphenylphosphine (B44618) (PPh3), yielding (R)-1-bromo-2-methyloctane. nih.gov

Phosphonium (B103445) Salt Formation: The resulting bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt. nih.gov

Wittig Coupling: The phosphonium salt undergoes a Wittig reaction with n-pentadecanal to form the alkene, (R)-7-methyltricos-8-ene. nih.gov

Hydrogenation: Finally, the double bond is saturated via catalytic hydrogenation to yield the target pheromone, (R)-7-methyltricosane. nih.gov

A similar reaction sequence starting from (S)-2-methyloctan-1-ol is used to produce (S)-7-methyltricosane. nih.gov This synthetic strategy highlights how this compound serves as a foundational chiral unit, with its stereocenter being preserved throughout the reaction sequence to afford the desired enantiomerically pure pheromone. Research has also pointed to the synthesis of a 3,7-dimethyl pheromone where (R)-2-methyloctan-1-ol was prepared through the baker's yeast reduction of an acetal (B89532) of acrylaldehyde, further underscoring its role as a key chiral intermediate. rsc.org

Interactive Table:

Table 2: Synthesis of (R)-7-Methyltricosane from (R)-2-Methyloctan-1-ol| Step | Reactant(s) | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (R)-2-Methyloctan-1-ol | CBr4, PPh3 | (R)-1-Bromo-2-methyloctane | 70% | nih.gov |

| 2 | (R)-1-Bromo-2-methyloctane | PPh3 | (R)-2-Methyloctyl)triphenylphosphonium bromide | - | nih.gov |

| 3 | (R)-2-Methyloctyl)triphenylphosphonium bromide, n-Pentadecanal | - | (R)-7-Methyltricos-8-ene | 58% | nih.gov |

Biological and Biochemical Research Aspects of 2 Methyloctan 1 Ol

Microbial Biotransformation of 2-Methyloctan-1-ol and Related Alcohols

Microbial biotransformation serves as a pivotal process in the modification of organic compounds, including alcohols like this compound. This section explores the pathways and mechanisms employed by various microorganisms to transform these molecules.

Fungal Biotransformation Pathways

Fungi are well-documented for their capacity to biotransform a wide array of organic compounds. For instance, the biotransformation of the terpene alcohols geraniol (B1671447) and nerol (B1678202) by Penicillium digitatum results in the production of 6-methyl-5-hepten-2-one. researchgate.net This process highlights the oxidative capabilities of fungi. The transformation of cryptotanshinone (B1669641) by marine-derived fungi, such as Cochliobolus lunatus and Aspergillus terreus, yields novel oxygenated and rearranged products. nih.gov Specifically, Aspergillus terreus RA2905 was found to produce transformation products containing fragments of 2-methylpropan-1-ol. nih.gov The contamination of fruits by fungi can lead to an increase in branched-chain alcohols like 2-methylpropan-1-ol, 2-methylbutan-1-ol, and 3-methylbutan-1-ol, indicating the activation of amino acid conversion pathways by fungal activity. researchgate.net

Bacterial Bioconversion Mechanisms

Bacteria also play a significant role in the bioconversion of alcohols. For example, Staphylococcus aureus and Staphylococcus epidermidis, bacteria found on human skin, have been shown to biotransform lilial (B1675391). S. epidermidis converts lilial to liliol, which is 3-(4-tert-butylphenyl)-2-methylpropan-1-ol, a member of the 2-methylpropan-1-ol family. tandfonline.com In contrast, S. aureus converts lilial primarily into 2-methylpropanoic acid. tandfonline.com Acetic acid bacteria are known to consume substantial amounts of isoamyl alcohols (3-methylbutan-1-ol and 2-methylbutan-1-ol) and isobutanol (2-methylpropan-1-ol) during the acetification of white wine. researchgate.net

Enzymatic Conversion of Branched-Chain Amino Acids to Alcohols

The formation of fusel alcohols, which include branched-chain alcohols, from branched-chain amino acids (BCAAs) is a well-established metabolic route in yeast, known as the Ehrlich pathway. nih.govasm.org This pathway involves three main enzymatic steps:

Transamination: BCAAs like leucine, isoleucine, and valine are converted to their corresponding α-keto acids by branched-chain amino acid transaminases (BCAATs). oup.com Saccharomyces cerevisiae possesses two such enzymes, the mitochondrial Bat1p and the cytosolic Bat2p. oup.comresearchgate.netoup.com

Decarboxylation: The α-keto acids are then decarboxylated to form branched-chain aldehydes. oup.com Pyruvate decarboxylase has been implicated in this step. nih.gov

Reduction: Finally, the aldehydes are reduced to their corresponding fusel alcohols by alcohol dehydrogenases. oup.com

The carbon skeletons for these fusel alcohols can be derived from the de novo synthesis of BCAAs or from the catabolism of externally supplied BCAAs. oup.comoup.com

| Enzyme Class | Function in Fusel Alcohol Production | Organism Example |

| Branched-Chain Amino Acid Transaminase (BCAAT) | Catalyzes the initial transamination of BCAAs to α-keto acids. oup.com | Saccharomyces cerevisiae (Bat1p, Bat2p) researchgate.netoup.com |

| Decarboxylase | Converts α-keto acids to the corresponding aldehydes. nih.gov | Saccharomyces cerevisiae (Pyruvate decarboxylase) nih.gov |

| Alcohol Dehydrogenase | Reduces aldehydes to form fusel alcohols. oup.com | Saccharomyces cerevisiae oup.com |

Malassezia Species and Volatile Organic Compound Production, including 2-Methylpropan-1-ol

The lipid-dependent yeasts of the genus Malassezia are known to produce a variety of volatile organic compounds (VOCs). sciprofiles.comnih.govresearchgate.net Studies have identified numerous VOCs from species like Malassezia globosa, Malassezia restricta, and Malassezia sympodialis, with the majority being alcohols, polyols, fatty alcohols, and alkanes. sciprofiles.comnih.govresearchgate.net Among the detected compounds are several fusel alcohols associated with biological interactions, such as butan-1-ol, 2-methylbutan-1-ol, 3-methylbutan-1-ol, and 2-methylpropan-1-ol. sciprofiles.comnih.govmdpi.com The production of these VOCs varies between species and growth phases (exponential vs. stationary), suggesting distinct metabolic activities. sciprofiles.comresearchgate.net For instance, 2-methylpropan-1-ol is produced by all three mentioned Malassezia species in the stationary phase. mdpi.com

Ecological Roles and Microbial Interactions of this compound

Volatile organic compounds are crucial signaling molecules in microbial communities, mediating a range of interactions.

Volatile Organic Compounds (VOCs) in Microbe-Microbe Interactions

Microbial VOCs (mVOCs) are small, lipophilic molecules with high vapor pressure that facilitate their diffusion through various environments, enabling communication between microorganisms. frontiersin.orgnih.govnih.gov These compounds can have both antagonistic and growth-promoting effects on other microbes. frontiersin.org For example, VOCs produced by Streptomyces spp. can exhibit antifungal properties. nih.gov The interaction between bacteria and fungi can be a "dialogue" mediated by VOCs, where each organism's VOC profile influences the other's growth and metabolism. nih.gov Some VOCs, like 3-methylbut-3-en-1-ol and 2-methylpropan-1-ol, have been implicated in biofilm formation in bacteria such as Pseudomonas aeruginosa. mdpi.com Furthermore, compounds like 2-methylbutan-1-ol produced by Saccharomyces cerevisiae and 2-methylpropan-1-ol from Muscodor albus have demonstrated antifungal activity. mdpi.com The production of these bioactive VOCs can be influenced by interspecific competition, with some studies showing that the production of antibacterial VOCs peaks at intermediate levels of community richness. asm.org

| Volatile Organic Compound | Producing Microorganism (Example) | Observed Effect in Microbial Interactions |

| 2-Methylpropan-1-ol | Muscodor albus mdpi.com | Antifungal activity mdpi.com |

| 2-Methylpropan-1-ol | Malassezia species mdpi.com | Associated with biological interactions mdpi.com |

| 2-Methylbutan-1-ol | Saccharomyces cerevisiae mdpi.com | Antifungal activity mdpi.com |

| 3-Methylbutan-1-ol | Saccharomyces cerevisiae uni-rostock.de | Implicated in bacterial biofilm formation mdpi.com |

| Dimethyl Disulfide | Bacteria uni-rostock.de | Frequently emitted bacterial VOC uni-rostock.de |

| 1-Octen-3-ol | Fungi uni-rostock.de | Frequently emitted fungal VOC uni-rostock.de |

VOCs in Microbe-Host-Insect Interactions

Volatile organic compounds (VOCs) are pivotal in mediating the complex communications between microorganisms, their hosts, and insects. oup.comacs.org These chemical signals, released by organisms from all kingdoms, can traverse through air and liquids, influencing interactions over various distances. oup.commdpi.com Microbial VOCs, in particular, serve as "infochemicals" that can induce or suppress the growth and behavior of a wide array of organisms, including other microbes, plants, and animals. frontiersin.org

In the context of plant-insect interactions, VOCs are well-understood as cues for locating hosts. acs.org However, there is growing evidence that microorganisms associated with plants can emit their own distinct VOCs, or alter the plant's volatile emissions, thereby influencing insect behavior. acs.orgnih.gov These microbial volatiles can signal host suitability and may indicate an optimal time frame for both the insect and the microbe. acs.org This intricate chemical dialogue can involve tritrophic interactions, where microbes, in conjunction with their host plant, mediate relationships with other organisms, such as insects. nih.gov For example, viruses have been shown to alter a plant's volatile profile to attract their insect vectors. nih.gov The vast diversity of microbial VOCs suggests they play crucial roles in microbial ecology, both above and below ground, functioning as signaling cues between plants, microbes, and even vertebrates. oup.com

Antifungal Activities of Microbial VOCs

Microbial VOCs represent a promising source of natural antifungal agents. nih.govnih.gov The compound this compound is noted for its potential antifungal properties and is used as an active ingredient in some disinfectant products. lookchem.com The antifungal activity of VOCs is often linked to their chemical structure, including their functional groups and hydrophobicity, which affects their ability to penetrate and disrupt fungal cell membranes. mdpi.com

Research has shown that various bacteria and fungi produce VOCs with significant inhibitory effects against pathogenic fungi. nih.govscielo.org.coredalyc.org For instance, VOCs produced by Bacillus velezensis and Bacillus thuringiensis have demonstrated the ability to inhibit the mycelial growth of the anthracnose-causing fungus Colletotrichum gloeosporioides. nih.govmdpi.com Similarly, VOCs from Ceratocystis fimbriata, including compounds like benzaldehyde (B42025) and 2-phenylethanol (B73330), have shown strong antifungal activity against several postharvest fungal pathogens. nih.gov Other related branched-chain alcohols, such as 3-methyl-1-butanol, produced by yeast-like fungi and endophytic fungi, also exhibit concentration-dependent antifungal effects against pathogens like Fusarium oxysporum and Botrytis cinerea. nih.govmdpi.comfrontiersin.org The mechanism of action for many of these alcohols involves disrupting membrane integrity and function. mdpi.com

Table 1: Antifungal Activity of Selected Microbial VOCs

| Producing Organism(s) | Active VOC(s) | Target Fungus | Observed Effect | Reference(s) |

| Bacillus velezensis | 5-nonylamine, 3-methylbutanoic acid | Colletotrichum gloeosporioides | Inhibition of spore germination and mycelial growth | mdpi.com |

| Ceratocystis fimbriata | Benzaldehyde, 2-Phenylethanol, 1-Octen-3-ol | Monilinia laxa, Botrytis cinerea | Significant inhibition of mycelial growth | nih.gov |

| Aureobasidium subglaciale | 3-methylbutan-1-ol | Botrytis cinerea | Inhibition of mycelial growth (65.4%) | frontiersin.org |

| Bacillus methylotrophicus | 3-methylbutan-1-ol | Alternaria alternata, Penicillium expansum | Inhibition of fungal growth | mdpi.com |

Biofilm Formation and VOCs

Microbial VOCs can significantly influence the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that provides defense against external threats. frontiersin.orghnu.edu.cn The ability of VOCs to suppress biofilm formation is an important aspect of their antimicrobial activity. frontiersin.org Studies have demonstrated that certain alcohols and ketones can inhibit the formation of biofilms by phytopathogenic bacteria. mdpi.com

For example, isoamyl alcohol (3-methyl-1-butanol) and 2-phenylethanol have been shown to decrease the formation of biofilms in the plant pathogen Agrobacterium tumefaciens. mdpi.comnih.gov These VOCs also suppressed the swimming motility of the bacteria, a key factor in the initial stages of biofilm development. mdpi.comnih.gov Research on Candida albicans, a fungus known for its virulent hyphae formation, showed that butanol could inhibit this transition without significantly affecting the growth rate. researchgate.net Other branched-chain alcohols, such as 3-methylbut-3-en-1-ol and 2-methylpropan-1-ol, are also implicated in modulating biofilm formation in bacteria like Pseudomonas aeruginosa. mdpi.com The mechanism often involves the diffusion of these hydrophobic compounds into the biofilm, where they can be consumed by the microorganisms, leading to altered growth and development. hnu.edu.cn

Biosynthetic Pathways of this compound in Organisms

Metabolic Pathways in Yeast (e.g., Saccharomyces cerevisiae)

Branched-chain higher alcohols, also known as fusel alcohols, are significant flavor and aroma compounds produced by the yeast Saccharomyces cerevisiae during fermentation. asm.orgnih.gov The primary mechanism for their synthesis is the Ehrlich pathway, which catabolizes amino acids. nih.govajevonline.org This pathway allows yeast to convert branched-chain amino acids like leucine, isoleucine, and valine into their corresponding alcohols, such as isoamyl alcohol, active amyl alcohol, and isobutanol. asm.org

The Ehrlich pathway begins with the transamination of a branched-chain amino acid to its corresponding α-keto acid. nih.govoup.com This α-keto acid is a crucial intermediate that connects amino acid catabolism with fusel alcohol production. mdpi.com The α-keto acids can also be synthesized de novo from carbohydrates as intermediates in the branched-chain amino acid synthesis pathway. asm.org Following its formation, the α-keto acid is decarboxylated to form an aldehyde, which is then reduced to the final fusel alcohol. nih.govasm.org This process is analogous to the final steps of ethanol (B145695) fermentation from pyruvate. asm.org While the Ehrlich pathway is a major source, it is estimated that about 75% of higher alcohol synthesis comes from keto acid metabolism during glucose metabolism (the Harris pathway), with the remaining 25% from the direct decarboxylation and reduction of amino acids via the Ehrlich pathway. researchgate.net

Enzymatic Activities Involved in Biosynthesis

The synthesis of branched-chain alcohols via the Ehrlich pathway involves the sequential action of several key enzymes. asm.orgasm.org

Branched-Chain Amino Acid Transaminases (BCATs): The initial step is catalyzed by BCATs, which transfer the amino group from a branched-chain amino acid to an α-keto acid (commonly α-ketoglutarate), producing the corresponding branched-chain α-keto acid and glutamate. oup.com In Saccharomyces cerevisiae, there are two main BCAT isoforms, Bat1 and Bat2, encoded by the BAT1 and BAT2 genes. asm.org This transamination step is considered a rate-limiting step for the pathway. asm.org

Alcohol Dehydrogenases (ADHs): The final step is the reduction of the fusel aldehyde to the corresponding fusel alcohol. asm.orgasm.org This is carried out by alcohol dehydrogenases, which utilize cofactors like NADH or NADPH. asm.orgnih.gov

Table 2: Key Enzymes in the Biosynthesis of Branched-Chain Alcohols via the Ehrlich Pathway

| Enzyme Class | Gene(s) (in S. cerevisiae) | Substrate | Product | Reference(s) |

| Branched-Chain Amino Acid Transaminase | BAT1, BAT2 | Branched-chain amino acid (e.g., Leucine) | Branched-chain α-keto acid (e.g., α-Ketoisocaproate) | asm.org |

| α-Keto Acid Decarboxylase | PDC genes, THI3 | Branched-chain α-keto acid | Fusel aldehyde | mdpi.comasm.org |

| Alcohol Dehydrogenase | ADH genes | Fusel aldehyde | Fusel alcohol (e.g., Isoamyl alcohol) | asm.org |

Mechanisms of Biological Activity for Related Branched Alcohols

The biological activity of branched-chain alcohols is closely linked to their physicochemical properties, particularly their structure and lipophilicity. researchgate.net One of the primary mechanisms of action, especially for their antimicrobial and antifungal effects, is the disruption of cellular membranes. mdpi.comnih.gov

Fatty alcohols possess both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) regions, which facilitates their interaction with and accumulation in the lipid bilayers of cell membranes. mdpi.commdpi.com This accumulation can alter membrane fluidity and integrity, leading to increased permeability and leakage of cellular contents. mdpi.commdpi.com The alteration of the bacterial membrane by volatile alcohols can also allow other antimicrobial compounds to penetrate the cell more easily. nih.gov

The potency of this activity often correlates with the alcohol's structure. Studies on fatty alcohols as skin permeation enhancers found that branching of the alkyl chain reduces the ability of the alcohol to fluidize the lipid lamellae compared to their linear counterparts. nih.gov The position of the hydroxyl group is also critical, with potency decreasing as the hydroxyl group moves from the end of the chain toward the center. nih.gov Similarly, research on green leaf volatiles (GLVs) showed that bioactivity in inducing plant defense responses correlated with the carbon chain length and lipophilicity of the fatty alcohols, with longer chain alcohols like (Z)-3-octenol and (Z)-3-nonenol showing higher activity than shorter chain variants. researchgate.netnih.gov This suggests that perceiving mechanisms may have a preference for longer chain alcohols or that these molecules have greater access to their target receptors. nih.gov

Enzyme Inhibition and Ligand Binding

Currently, publicly available scientific literature lacks specific studies detailing the enzyme inhibition or direct ligand-binding activities of this compound. While research exists on structurally similar compounds, the explicit inhibitory constants (Kᵢ) or receptor binding affinities for this compound are not well-documented.

Modulation of Enzyme Activities and Signaling Pathways

Research indicates that this compound can modulate certain enzymatic processes. It is reported to catalyze the oxidation of long-chain cinnamic acid derivatives. biosynth.com Furthermore, it is described as reacting with fatty acids in a process that forms lipase (B570770), an enzyme crucial for the breakdown of fats into fatty acids and glycerol. biosynth.com The rate of this lipase-forming reaction can reportedly be enhanced by the presence of aldehydes. biosynth.com The specific signaling pathways that may be affected by these modulatory activities remain an area for further investigation.

Interaction with Biological Macromolecules

The interaction of this compound with biological macromolecules is highlighted by its reaction with fatty acids to generate lipase. biosynth.com It also interacts with fatty esters to create immobilized products. biosynth.com As a compound with significant antioxidant activity, it inherently interacts with reactive oxygen species, thereby protecting macromolecules from oxidative damage. biosynth.com

The table below summarizes the reported interactions of this compound with biological macromolecules.

| Interacting Molecule | Type of Interaction | Reported Outcome |

| Fatty Acids | Reaction | Forms the enzyme lipase. biosynth.com |

| Fatty Esters | Reaction | Forms immobilized products. biosynth.com |

| Cinnamic Acid Derivatives | Catalysis | Promotes oxidation. biosynth.com |

| Reactive Oxygen Species | Scavenging | Exhibits antioxidant activity. biosynth.com |

Potential Therapeutic Applications and Medicinal Chemistry

The known biological activities of this compound suggest potential for therapeutic applications. Its significant antioxidant properties present a key area of interest for mitigating conditions related to oxidative stress. biosynth.com In the field of medicinal chemistry, this compound can serve as a chemical intermediate or building block for the synthesis of more complex, potentially bioactive compounds. ontosight.ai Research into its derivatives may lead to the development of new therapeutic agents. ontosight.ai

Antimicrobial and Antifungal Properties

This compound is reported to possess potential antimicrobial and antifungal properties. nih.gov This has led to its use as an active ingredient in some disinfectant and cleaning products. nih.gov However, detailed studies providing specific data, such as the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, are not widely available in the current body of scientific literature. The compound is also a known component of the essential oil of Ruta chalepensis, a plant that has been studied for its antimicrobial effects, though the activity is often attributed to the oil's more abundant components. researchgate.netescholarship.org

The table below outlines the reported antimicrobial and antifungal characteristics.

| Property | Application/Observation |

| Antimicrobial | Reported to have potential antimicrobial properties; used as an active ingredient in some disinfectants. nih.gov |

| Antifungal | Reported to have potential antifungal properties. nih.gov |

Environmental Fate and Ecotoxicological Studies of 2 Methyloctan 1 Ol

Bioaccumulation and Bioconcentration Research

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. This is often expressed as the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state. nih.gov

The estimated LogKow for 2-methyloctan-1-ol is 3.4. Based on this value, the BCF can be estimated using QSAR models like the BCFBAF™ program. chemistryforsustainability.orgepa.gov

| Parameter | Estimated Value | Method |

| LogKow | 3.4 | KOWWIN™ (QSAR) |

| Bioconcentration Factor (BCF) | 133.2 L/kg | BCFBAF™ (QSAR) |

Data is estimated using EPI Suite™ v4.11.

A BCF value of 133.2 L/kg suggests a moderate potential for bioaccumulation in aquatic organisms. It is important to note that long-chain alcohols can be metabolized by organisms, which can reduce their actual bioaccumulation potential compared to what is predicted by LogKow alone. episuite.dev

Transport and Distribution Modeling in Environmental Systems

The transport and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments, such as air, water, soil, and sediment.

The tendency of this compound to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov A high Koc value indicates that the chemical is more likely to be found in soil and sediment than in water.

There is no experimental data for the Koc of this compound. However, it can be estimated using its LogKow value through QSAR models like the KOCWIN™ program. chemistryforsustainability.org

| Parameter | Estimated Value | Method |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 338.8 L/kg | KOCWIN™ (QSAR) |

Data is estimated using the KOCWIN™ v2.00 model.

A Koc value of 338.8 L/kg suggests that this compound has a moderate tendency to adsorb to soil and sediment organic matter. This indicates that it will have low to moderate mobility in soil.

The Henry's Law Constant (H) is a key parameter for modeling the distribution of a chemical between air and water. nih.gov It indicates the tendency of a substance to volatilize from water.

An estimated value for the Henry's Law Constant for this compound can be obtained from the HENRYWIN™ model. chemistryforsustainability.orgethz.ch

| Parameter | Estimated Value | Unit | Method |

| Henry's Law Constant (H) | 1.12 x 10⁻⁴ | atm-m³/mol | HENRYWIN™ (QSAR) |

Data is estimated using the HENRYWIN™ v3.20 model.

Ecotoxicity to Aquatic and Terrestrial Organisms

The potential for this compound to cause harm to aquatic and terrestrial organisms is a key aspect of its environmental risk profile.

To provide a comprehensive overview, the following interactive data tables summarize the current availability of ecotoxicity data for this compound.

Interactive Data Table: Acute Toxicity of this compound to Aquatic Life

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Algae | EC50 (Growth Inhibition) | 72 hours | Data not available | |

| Daphnia magna | EC50 (Immobilization) | 48 hours | Data not available | |

| Fish | LC50 (Mortality) | 96 hours | Data not available |

Interactive Data Table: Chronic Toxicity of this compound to Aquatic Life

| Species | Endpoint | Exposure Duration | NOEC (mg/L) | Reference |

| Algae | NOEC (Growth Inhibition) | 72 hours | Data not available | |

| Daphnia magna | NOEC (Reproduction) | 21 days | Data not available | |

| Fish | NOEC (Growth/Reproduction) | >21 days | Data not available |

The long-term effects of this compound on aquatic ecosystems are officially recognized through its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as "H412: Harmful to aquatic life with long lasting effects". nih.gov This classification indicates that the substance may cause adverse effects in aquatic environments over extended periods. nih.gov

This long-term hazard is often associated with substances that are persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). The "long lasting effects" designation suggests that this compound may not degrade rapidly in the aquatic environment and/or has the potential to bioaccumulate in aquatic organisms, leading to chronic toxicity.

Exposure Assessment and Monitoring in the Environment

There is a notable lack of publicly available data regarding the monitoring of this compound in various environmental compartments such as surface water, groundwater, soil, and air. Consequently, a formal exposure assessment detailing measured environmental concentrations (MECs) and predicted environmental concentrations (PECs) has not been widely published. The development of such assessments would be contingent on the availability of usage data, release estimations, and environmental fate properties, which are not currently well-documented in the public domain.

Without monitoring data, it is challenging to ascertain the extent of environmental exposure and to conduct a comprehensive risk characterization for aquatic and terrestrial ecosystems.

Advanced Analytical Methodologies for 2 Methyloctan 1 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-Methyloctan-1-ol, several chromatographic techniques are particularly important.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is widely used for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and affinity for the stationary phase within the GC column. mdpi.com

Following separation, the eluted this compound molecules are ionized, and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum that serves as a molecular fingerprint. nist.gov The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for its identification. nist.gov The mass spectrum is characterized by specific mass-to-charge (m/z) ratios of the fragments, with the most abundant peaks aiding in the definitive identification of the compound. nih.gov For instance, the mass spectrum of this compound shows a top peak at an m/z of 57. nih.gov

GC-MS is not only qualitative but also quantitative. By using an internal standard, the concentration of this compound in a sample can be accurately determined. paint.org The technique's high sensitivity allows for the detection of trace amounts of the compound. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₂₀O | nist.gov |

| Molecular Weight | 144.25 g/mol | nih.gov |

| CAS Registry Number | 818-81-5 | nist.gov |

| Top Peak (m/z) | 57 | nih.gov |

| Second Highest Peak (m/z) | 43 | nih.gov |

| Third Highest Peak (m/z) | 70 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, particularly for assessing its chiral purity. nih.gov Since this compound possesses a stereogenic center, it can exist as two enantiomers, (R)-2-Methyloctan-1-ol and (S)-2-Methyloctan-1-ol. These enantiomers often exhibit different biological activities, making their separation and quantification crucial.

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for separating enantiomers. sigmaaldrich.commdpi.com The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric excess (ee) of a sample. nih.gov For instance, the enantiomeric excess of (S)-2-methyloctan-1-ol has been determined by chiral HPLC after its derivatization to a 3,5-dinitrobenzoate. nih.gov

Beyond chiral separations, HPLC can also be used for the quantification of this compound. researchgate.net Reversed-phase HPLC is a common mode where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The concentration of the compound can be determined by comparing its peak area to that of a known standard.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds like this compound. mdpi.com In GC-FID, after the sample is separated by the gas chromatograph, the eluted compounds are burned in a hydrogen-air flame. paint.org The combustion of organic compounds produces ions, which are detected as a current by the detector. The magnitude of this current is proportional to the amount of the substance being analyzed.

GC-FID is known for its high sensitivity, wide linear range, and reliability, making it an excellent choice for routine quantitative analysis. mdpi.compaint.org It is often used in conjunction with GC-MS, where GC-MS provides identification and GC-FID provides more precise quantification. researchgate.net The retention time in a GC-FID system is a key parameter for identifying compounds, though it is not as definitive as a mass spectrum. chem-agilent.com

Spectroscopic Characterization in Research

Spectroscopic techniques are vital for elucidating the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. savemyexams.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound. rsc.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. youtube.com The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the hydroxymethyl group (-CH₂OH), the methine proton (-CH-), the methyl group attached to the chiral center, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group. nih.gov For example, the protons of the hydroxymethyl group in (R)-2-methyloctan-1-ol appear as a doublet of doublets at δ 3.46 and 3.37 ppm. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ausetute.com.audocbrown.info Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of carbon atoms and their connectivity. rsc.org The chemical shifts in ¹³C NMR are also indicative of the chemical environment of each carbon atom. docbrown.info

Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment | Reference |

| ¹H | 3.46 (dd, J = 10.5, 5.8 Hz) | Doublet of Doublets | -CH₂OH | nih.gov |

| ¹H | 3.37 (dd, J = 10.5, 6.6 Hz) | Doublet of Doublets | -CH₂OH | nih.gov |

| ¹H | 1.61–1.52 | Multiplet | -CH- | nih.gov |

| ¹H | 0.87 (d, J = 6.8 Hz) | Doublet | -CH(CH₃ ) | nih.gov |

| ¹H | 0.83 (t, J = 7.1 Hz) | Triplet | -CH₂CH₃ | nih.gov |

| ¹³C | ~68 | - | -CH₂OH | rsc.org |

| ¹³C | ~35-40 | - | -CH- | rsc.org |

Note: The exact chemical shifts can vary slightly depending on the specific enantiomer and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the wavenumber (cm⁻¹).

For this compound, the most characteristic absorption is a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadness of this peak is due to hydrogen bonding. Other significant peaks include the C-H stretching vibrations of the alkyl chain, which appear in the region of 2850-3000 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, further aiding in its identification. docbrown.info FTIR spectroscopy, which collects all frequencies simultaneously, offers higher resolution and sensitivity compared to traditional IR spectroscopy. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |

| O-H | ~3200 - 3600 (broad) | Stretching | docbrown.info |

| C-H | ~2850 - 3000 (strong) | Stretching | docbrown.info |

| C-O | ~1000 - 1260 (strong) | Stretching | docbrown.info |

Method Validation and Quality Control in Analytical Studies

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the determination of this compound must be rigorously validated. ives-openscience.eu Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. Key parameters evaluated include the limit of detection (LOD), repeatability, linearity, and accuracy. ives-openscience.eumdpi.com

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, typically calculated as a signal-to-noise ratio of three. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comnih.gov For volatile alcohols similar in structure to this compound, LODs can be in the parts-per-billion (ng/L) or even parts-per-trillion (ng/m³) range, depending on the analytical system. mdpi.commdpi.com

Repeatability, or intra-day precision, measures the variation in results from multiple analyses of the same sample performed on the same day under the same conditions. mdpi.comnih.gov It is typically expressed as the relative standard deviation (%RSD). ives-openscience.eu Intermediate precision assesses variability across different days, analysts, or equipment. mdpi.com For validated methods, repeatability and intermediate precision values are generally expected to be low, often below 15% or 25%, depending on the complexity of the matrix and the concentration level. mdpi.comnih.gov

Table 2: Representative Method Validation Parameters for Volatile Alcohols

| Compound | LOD | Repeatability (%RSD) | Linearity (R²) | Analytical Method | Matrix |

|---|---|---|---|---|---|

| Pentan-2-ol | 1.76 ng/m³ | 0.16 - 0.23% | >0.999 | TD-GC-MS/MS | Air |

| 3-Methylbutan-1-ol | 3.04 ng/m³ | 0.07 - 0.52% | >0.999 | TD-GC-MS/MS | Air |

| 2-Methylpropan-1-ol | 0.88 mg/L | 7.1% | >0.997 | MEPS-GC-FID | Cider |

| Butan-1-ol | 0.13 ppb | <25% | >0.9 | TD-GC-MS | Air |

| Various Volatiles | 0.50 - 63.1 ng/L | <15% | >0.993 | DLLμE/GC-FID | Whiskey |

This table presents a compilation of data from multiple sources to illustrate typical performance characteristics. mdpi.commdpi.comnih.govrsc.org

Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a given range. researchgate.net To establish linearity, a series of standard solutions of this compound at different known concentrations are analyzed. oiv.int A calibration curve is then constructed by plotting the instrument response against the concentration. oiv.int

A successful validation requires this plot to be a straight line, which is mathematically confirmed by a high correlation coefficient (R²). For most analytical applications, an R² value of 0.99 or greater is considered evidence of good linearity. oiv.intresearchgate.net In many high-precision studies, linearity coefficients are expected to exceed 0.999. ives-openscience.eu The use of an internal standard, a compound with similar chemical properties added to all samples and standards, helps to correct for variations in injection volume and instrument response, further improving the accuracy of quantification. oiv.int

Sample Preparation and Extraction Techniques for Complex Matrices

This compound is often present as a minor component within complex matrices such as food, beverages, or environmental samples. mdpi.com These matrices contain numerous other compounds that can interfere with analysis. Therefore, a sample preparation step is essential to isolate and concentrate the target analyte before instrumental analysis. redalyc.org

Solid-Phase Microextraction (SPME) is a widely used sample preparation technique that is simple, rapid, and solvent-free, making it ideal for the analysis of volatile and semi-volatile compounds. mdpi.comredalyc.org The technique involves exposing a fused-silica fiber coated with a sorbent material to the sample. mdpi.com For volatile compounds like this compound, Headspace SPME (HS-SPME) is the preferred method. srce.hr

In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which is typically heated and agitated to promote the release of volatiles. vscht.cz Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com After a set extraction time, the fiber is retracted and transferred to the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for separation and detection. vscht.cz Fibers with mixed coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often chosen for their ability to trap a broad range of volatiles with high efficiency. redalyc.orgvscht.cz SPME has been successfully applied to extract volatile alcohols from complex matrices like wine, olive oil, and honey. redalyc.orgsrce.hrvscht.czuevora.pt

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (R)-2-methyloctan-1-ol |

| (S)-2-methyloctan-1-ol |

| 1,1-diethoxyethane |

| 2-ethyl-hexan-1-ol |

| 2-ethylfuran |

| 2-methylbutan-1-ol |

| 2-methylpropan-1-ol |

| 2-phenylethanol (B73330) |

| 3-methylbutan-1-ol |

| 4-methyl-pent-3-en-2-one |

| Acetaldehyde |

| Acetone |

| Butan-1-ol |

| Butan-2-ol |

| cis-hex-3-en-1-ol |

| Decanal |

| Dichloromethane (B109758) |

| Diethyl succinate |

| Divinylbenzene/Carboxen/Polydimethylsiloxane |

| Ethanol (B145695) |

| Ethyl acetate (B1210297) |

| Ethyl hexanoate |

| Ethyl octanoate |

| Hexan-1-ol |